N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide
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Overview
Description
N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes two phenyldiazenyl groups attached to a benzene-1,3-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide typically involves a multi-step process. One common method includes the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with an appropriate amine to form the phenyldiazenyl groups.
Amidation: The resulting compound is then reacted with benzene-1,3-dicarboxylic acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The azo groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound’s ability to form hydrogen bonds and π-π interactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar structural features.
N,N’-bis(4-aminophenyl)benzene-1,3-dicarboxamide: A related compound with amino groups instead of azo groups.
Uniqueness
N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide is unique due to its azo groups, which impart distinct redox properties and the ability to undergo various chemical transformations. This makes it a versatile compound for applications in different scientific fields.
Properties
CAS No. |
145176-90-5 |
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Molecular Formula |
C32H24N6O2 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
1-N,3-N-bis(4-phenyldiazenylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C32H24N6O2/c39-31(33-25-14-18-29(19-15-25)37-35-27-10-3-1-4-11-27)23-8-7-9-24(22-23)32(40)34-26-16-20-30(21-17-26)38-36-28-12-5-2-6-13-28/h1-22H,(H,33,39)(H,34,40) |
InChI Key |
XVDIXNRJSRKYQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
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